molecular formula C8H14N4O B8588125 5-(2-(Dimethylamino)ethoxy)pyrazin-2-amine

5-(2-(Dimethylamino)ethoxy)pyrazin-2-amine

Cat. No. B8588125
M. Wt: 182.22 g/mol
InChI Key: MCUGKPFQQXKLLW-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

In a 500 mL round bottomed flask containing N,N-dimethyl-2-(5-nitropyrazin-2-yloxy)ethanamine (270 mg, 1.27 mmol, Eq: 1.00) was added MeOH (20 ml) and 10% Pd/C (60 mg). The reaction was stirred under a hydrogen atmosphere for 2 hrs then stored at 0° C. for 3 days. The reaction mixture was filtered through celite and washed with MeOH. The filtrate was concentrated in vacuo to afford 209 mg, (90%) of the title compound as a gummy solid.
Name
N,N-dimethyl-2-(5-nitropyrazin-2-yloxy)ethanamine
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[N:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1>[Pd].CO>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][O:5][C:6]1[N:7]=[CH:8][C:9]([NH2:12])=[N:10][CH:11]=1

Inputs

Step One
Name
N,N-dimethyl-2-(5-nitropyrazin-2-yloxy)ethanamine
Quantity
270 mg
Type
reactant
Smiles
CN(CCOC1=NC=C(N=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then stored at 0° C. for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCOC=1N=CC(=NC1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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